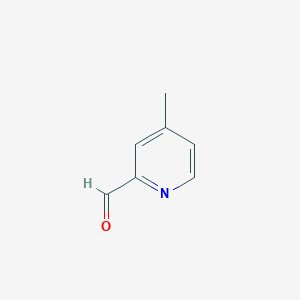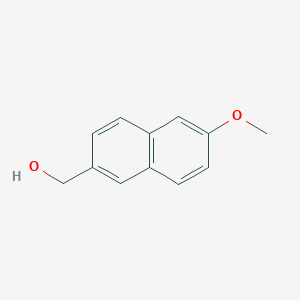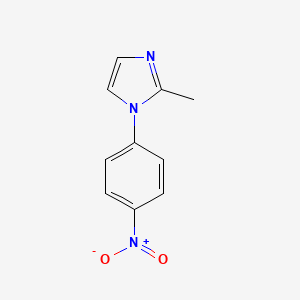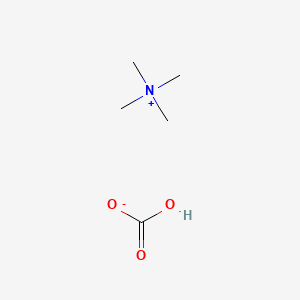
Tetramethylammonium bicarbonate
Vue d'ensemble
Description
Tetramethylammonium bicarbonate (TMAB) is a compound with the molecular formula C5H13NO3 . It is also known by other names such as Tetramethylammonium hydrogencarbonate and Methanaminium, N,N,N-trimethyl-, carbonate (1:1) . It has a molecular weight of 135.16 g/mol .
Molecular Structure Analysis
The molecular structure of Tetramethylammonium bicarbonate consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1 . Physical And Chemical Properties Analysis
Tetramethylammonium bicarbonate has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The topological polar surface area is 60.4 Ų . The heavy atom count is 9 . The formal charge is 0 . The complexity of the molecule is 43.9 .Applications De Recherche Scientifique
Chromatographic Eluent
Scientific Field
Analytical Chemistry Application Summary: TMAB is used as a chromatographic eluent, specifically in the purification of nucleic acids and other biomolecules . Methods of Application: An aqueous solution of TMAB can be efficiently prepared as a 2 M stock solution by carbonation of a mixture of triethylamine and water in a commercially available pressure reactor . Results or Outcomes: This improved process reduces carbon dioxide waste emissions by approximately 90% compared to traditional gas bubbling at atmospheric pressure .
Detection of Organic Compounds
Scientific Field
Analytical Chemistry Application Summary: TMAB is used as a methylation reagent for the detection of organic compounds within a wide range of samples, such as soil, coal, lacquer, lignin, polymers, and for in situ analysis of solid samples by space experiments . Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of TMAB as a methylation reagent in the analysis process . Results or Outcomes: The use of TMAB in this context allows for the detection of a wide range of organic compounds in various types of samples .
Destabilization of tRNA Structures
Scientific Field
Molecular Biology Application Summary: TMAB is used to destabilize the tertiary structures of tRNAs, enhancing the formation of tRNA•oligoDNA hybrids . Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of TMAB in the process of forming tRNA•oligoDNA hybrids . Results or Outcomes: The use of TMAB in this context allows for the enhanced formation of tRNA•oligoDNA hybrids .
Safety And Hazards
Tetramethylammonium bicarbonate should be handled with care to avoid contact with skin and eyes . It is highly soluble in water . Skin exposure to solutions containing more than 1% of this compound should be treated as a life-threatening event . Concentrations between 10 and 25% will cause 2nd and 3rd-degree burns if exposed to skin .
Relevant Papers The paper titled “Reactions Between CO2 and Tetramethylammonium Hydroxide in Cleaning Solutions” investigates the chemical reactions between TMAH and CO2 . Another paper titled “Organic Salt Effect of Tetramethylammonium Bicarbonate on the Vapor” discusses the effect of TMAB on the vapor-liquid equilibrium of the binary methanol-water system .
Propriétés
IUPAC Name |
hydrogen carbonate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDWENBWYCAIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890898 | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetramethylammonium bicarbonate | |
CAS RN |
58345-96-3 | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58345-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058345963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

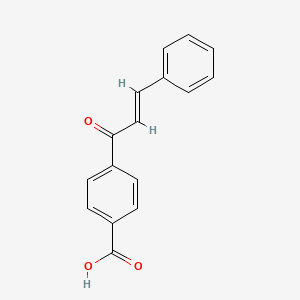
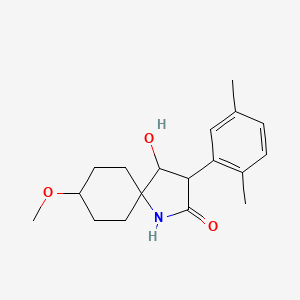
![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
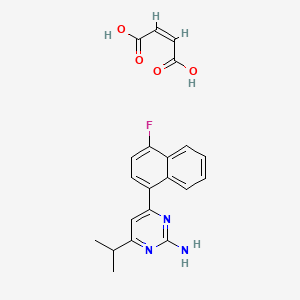
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)



